1,2,4-Benzotriazin-3-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

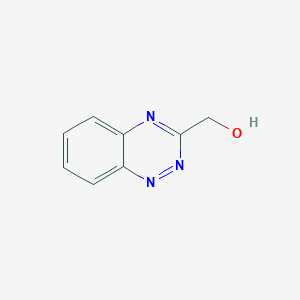

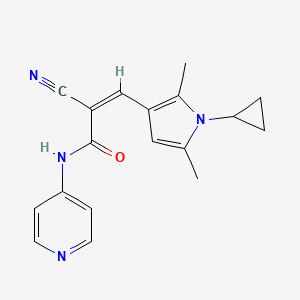

“1,2,4-Benzotriazin-3-ylmethanol” is a chemical compound with the CAS Number: 342410-94-0 . It has a molecular weight of 161.16 and is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Optical and Magnetic Properties

Researchers have found that 1,3-Diaryl-1,4-dihydro-1,2,4-benzotriazin-4-yls, related to 1,2,4-Benzotriazin-3-ylmethanol, demonstrate air stability and interesting magnetic properties. The optical properties of these compounds are notable for their absorption bands across the UV and visible spectrum, leading to broadband emission. This feature is particularly valuable for materials science, where these compounds can be utilized in the development of organic electronics and photonic devices due to their broadband emission capabilities (Karecla et al., 2017). Another study highlighted the synthesis of a novel benzotriazinyl radical with magnetic susceptibility obeying the Curie–Weiss law, suggesting its potential in magneto-structural correlation studies (Takahashi et al., 2015).

Environmental Applications

Benzotriazoles, including compounds structurally related to this compound, are identified as corrosion inhibitors used in various industrial applications. A study on the occurrence and removal of benzotriazoles in municipal wastewater highlights the environmental impact of these compounds. The research suggests the need for effective wastewater treatment methods to manage these pollutants, pointing to the importance of understanding the environmental behavior and treatment of benzotriazole derivatives (Reemtsma et al., 2010).

Synthetic Applications

The versatility of this compound derivatives in synthetic chemistry is demonstrated through their application in the synthesis of complex organic compounds. For example, nickel-catalyzed denitrogenative alkyne insertion into 1,2,3-benzotriazin-4(3H)-ones offers a pathway to synthesize a wide range of substituted 1(2H)-isoquinolones. This method leverages the denitrogenative activation of the triazinone moiety, showcasing the utility of benzotriazin derivatives in facilitating novel synthetic routes (Miura et al., 2008).

Safety and Hazards

The safety information for “1,2,4-Benzotriazin-3-ylmethanol” indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

The primary target of 1,2,4-Benzotriazin-3-ylmethanol is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides such as starch and glycogen .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes mellitus .

Result of Action

The molecular effect of this compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates . On a cellular level, this results in a reduction in glucose absorption, thereby helping to control blood glucose levels .

Biochemical Analysis

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 1,2,4-Benzotriazin-3-ylmethanol vary with different dosages in animal models .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

1,2,4-benzotriazin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDGZUWBMWABKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)

![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)

![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)